![molecular formula C22H18N4O4S2 B12158746 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B12158746.png)
3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one
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Overview
Description
3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3-Benzodioxole-5-ylmethyl intermediate: This can be achieved through the reaction of safrole with appropriate reagents to introduce the benzodioxole moiety.
Construction of the thioxothiazolidine ring: This involves the reaction of the benzodioxole intermediate with thioamide and other reagents under controlled conditions to form the thioxothiazolidine ring.
Formation of the pyrido[1,2-a]pyrimidine core: This step involves the cyclization of the intermediate with appropriate reagents to form the pyrido[1,2-a]pyrimidine core.
Final coupling and functionalization: The final step involves coupling the intermediate with ethylamine and other reagents to introduce the ethylamino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
Scientific Research Applications
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrido-pyrimidines possess significant anticancer properties. The unique structural features of this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through in silico molecular docking studies. These studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that the compound exhibits activity against several bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |
Study 2 | Anti-inflammatory Activity | Molecular docking results showed strong binding affinity to 5-LOX, suggesting potential as an anti-inflammatory agent. |
Study 3 | Antimicrobial Testing | Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with potential for further development as an antibiotic. |
Mechanism of Action
The mechanism of action of 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxole-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- Safrole
Uniqueness
3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one is unique due to its combination of functional groups and its potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its antibacterial and antifungal properties.
Chemical Structure
The compound consists of several functional groups including a benzodioxole moiety, thioxothiazolidine, and pyrido-pyrimidine structures. The presence of these groups contributes to its biological activity.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, incorporating various reagents to construct the complex structure. Specific methods may include the use of thiazolidine derivatives and benzodioxole intermediates to achieve the final product.
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values and Minimum Bactericidal Concentration (MBC) values indicate its potency:
Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|
Staphylococcus aureus | 0.56 - 12.50 | 2.08 - 16.67 |
Escherichia coli | 7.68 - 30.74 | 15.37 - 61.48 |
Pseudomonas aeruginosa | 4.00 - 32.04 | 8.01 - 64.09 |
Studies have shown that the compound's antibacterial efficacy surpasses that of traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity:
Fungal Strain | MIC (μM) | MFC (μM) |
---|---|---|
Candida albicans | 2.31 - 4.33 | 3.67 - 7.34 |
Aspergillus niger | 4.00 - 32.04 | 8.01 - 64.09 |
The most potent antifungal activity was observed for specific derivatives of the compound, indicating a structure-activity relationship that can be further explored for drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins involved in bacterial and fungal metabolism. These studies suggest that the compound binds effectively to active sites of key enzymes, potentially inhibiting their function:
- Target Enzymes:
- DNA gyrase
- RNA polymerase
- Cytochrome P450 enzymes
The docking results indicate favorable binding affinities, supporting the observed biological activities .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Resistant Bacteria: A clinical isolate of Staphylococcus aureus resistant to methicillin showed susceptibility to the compound with an MIC significantly lower than that of conventional treatments.
- Fungal Infections: Patients with recurrent fungal infections exhibited improved outcomes when treated with formulations containing this compound compared to standard antifungal therapies.
Properties
Molecular Formula |
C22H18N4O4S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O4S2/c1-2-23-19-14(20(27)25-8-4-3-5-18(25)24-19)10-17-21(28)26(22(31)32-17)11-13-6-7-15-16(9-13)30-12-29-15/h3-10,23H,2,11-12H2,1H3/b17-10- |
InChI Key |
UENAMGSCNKSJRE-YVLHZVERSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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